Snarf-1

Description

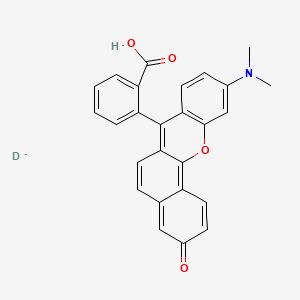

Structure

3D Structure of Parent

Properties

IUPAC Name |

deuteride;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1/i;1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULVEFCFZBLKOP-IEOVAKBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20NO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Smurf1

For Researchers, Scientists, and Drug Development Professionals

Abstract: Smad ubiquitination regulatory factor 1 (Smurf1) is a HECT domain E3 ubiquitin ligase that plays a pivotal role in a multitude of cellular processes.[1] Initially identified as a key negative regulator of the Bone Morphogenetic Protein (BMP) signaling pathway, its functions have been shown to extend to the transforming growth factor-beta (TGF-β) pathway, non-canonical Wnt signaling, and the mitogen-activated protein kinase (MAPK) pathway.[1] Dysregulation of Smurf1 activity is implicated in various pathologies, including cancer, fibrosis, and inflammatory diseases, making it a significant target for therapeutic intervention.[2] This guide provides a comprehensive overview of the molecular mechanisms of Smurf1, its key signaling interactions, and methodologies for its study.

Core Mechanism: E3 Ubiquitin Ligase Activity

Smurf1 functions as an E3 ubiquitin ligase, an enzyme that facilitates the transfer of ubiquitin to specific substrate proteins, marking them for degradation by the proteasome.[2] This process of ubiquitination is a critical post-translational modification that regulates the stability and activity of a vast number of cellular proteins. Smurf1 belongs to the HECT (Homologous to the E6AP C-terminus) family of E3 ligases, characterized by a conserved C-terminal HECT domain that directly catalyzes the attachment of ubiquitin to target substrates.[1]

Substrate Recognition

Smurf1 recognizes its substrates primarily through the interaction of its WW domains with PY motifs (PPxY) present in the target proteins.[1][3] This specific interaction ensures the fidelity of Smurf1-mediated ubiquitination.

The Ubiquitination Cascade

The process of Smurf1-mediated ubiquitination involves a three-step enzymatic cascade:

-

Ubiquitin Activation (E1): An E1 activating enzyme activates ubiquitin in an ATP-dependent manner.

-

Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to an E2 conjugating enzyme.

-

Ubiquitin Ligation (E3): Smurf1, as the E3 ligase, binds to both the E2-ubiquitin complex and the specific substrate, catalyzing the final transfer of ubiquitin to a lysine residue on the substrate.

This process can be repeated to form a polyubiquitin chain, which serves as a strong signal for proteasomal degradation.

Key Signaling Pathways Regulated by Smurf1

Smurf1's influence extends across several critical signaling networks, primarily through its ability to target key pathway components for degradation.

TGF-β and BMP Signaling Pathways

Smurf1 is a crucial negative regulator of the TGF-β and BMP signaling pathways.[1][2] It directly targets receptor-regulated Smads (R-Smads), such as Smad1 and Smad5, for ubiquitination and degradation.[1][3] This action attenuates the downstream signaling cascade that is vital for processes like osteoblast differentiation and embryonic development.[1]

Smurf1 can also indirectly regulate TGF-β/BMP signaling by targeting the receptors themselves. It can utilize inhibitory Smads (I-Smads), such as Smad6 and Smad7, as adaptors to bind to and promote the degradation of TGF-β and BMP receptors.[1][3]

Caption: Smurf1-mediated regulation of TGF-β/BMP signaling.

Non-canonical Wnt/Planar Cell Polarity (PCP) Pathway

Smurf1 plays a role in cell polarity and migration by targeting components of the PCP pathway. It has been shown to mediate the degradation of RhoA, a small GTPase that is a key regulator of the cytoskeleton.[1] By controlling RhoA levels, Smurf1 influences cell adhesion, polarity, and migration.[1]

JNK/MAPK Pathway

Smurf1 has been found to regulate the JNK signaling cascade by targeting MEKK2 (MAP/ERK kinase kinase 2) for ubiquitination and degradation.[3] This interaction is crucial for osteoblast activity and bone homeostasis.[3]

Substrates of Smurf1

The functional diversity of Smurf1 is reflected in its broad range of substrates. A summary of key Smurf1 substrates and their biological functions is presented below.

| Substrate | Description and Function | Pathway |

| Smad1/5 | Receptor-regulated Smads that mediate BMP signaling. | TGF-β/BMP |

| Smad7 | Inhibitory Smad that negatively regulates TGF-β and BMP signaling. | TGF-β/BMP |

| Runx2 | A transcription factor essential for osteoblastic differentiation. | Osteogenesis |

| MEKK2 | A kinase in the MAP kinase signaling pathway. | JNK/MAPK |

| RhoA | A small GTPase involved in regulating the actin cytoskeleton. | Cell Polarity/Migration |

| TGF-β Receptor I | Type I receptor in the TGF-β signaling pathway. | TGF-β/BMP |

| BMP Receptors I & II | Type I and II receptors in the BMP signaling pathway. | TGF-β/BMP |

| MAVS | Mitochondrial antiviral-signaling protein. | Innate Immunity |

| MyD88 | Myeloid differentiation primary response 88, an adaptor protein in TLR signaling. | Innate Immunity |

Experimental Protocols

In Vitro Ubiquitination Assay

This assay is used to determine if a protein is a direct substrate of Smurf1.

Methodology:

-

Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), recombinant Smurf1, ubiquitin, ATP, and the purified potential substrate protein.

-

Procedure:

-

Combine the reagents in an ubiquitination buffer.

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate protein or ubiquitin.

-

-

Expected Outcome: A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate will be observed in the presence of all components, including Smurf1.

Caption: Workflow for an in vitro ubiquitination assay.

Co-immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the physical interaction between Smurf1 and its substrates in a cellular context.

Methodology:

-

Cell Lysis: Lyse cells expressing both Smurf1 and the protein of interest in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to Smurf1 (or the substrate) that is coupled to agarose or magnetic beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the substrate protein (or Smurf1).

Expected Outcome: The substrate protein will be detected in the Smurf1 immunoprecipitate, and vice versa, indicating an interaction.

Therapeutic Potential

Given its role in various disease-related pathways, Smurf1 has emerged as a promising therapeutic target.

-

Cancer: Smurf1's role in cancer is complex, acting as either a tumor promoter or suppressor depending on the context.[4] Targeting Smurf1 could be a strategy in certain cancers where its activity is dysregulated.

-

Fibrosis: In fibrotic diseases, TGF-β signaling is often overactive. Smurf1 antagonists could potentially enhance the degradation of pro-fibrotic factors, thereby mitigating fibrosis.[2]

-

Neurodegenerative Disorders: Downregulation of Smurf1 has been observed in Alzheimer's and Parkinson's diseases, suggesting a role in protein quality control mechanisms.[4] Modulating Smurf1 activity could be a therapeutic avenue for these conditions.

The development of Smurf1 antagonists that inhibit its E3 ligase activity is an active area of research.[2] These molecules could stabilize the levels of Smurf1 substrates, thereby modulating the associated signaling pathways for therapeutic benefit.[2]

References

- 1. A Smurf1 tale: function and regulation of an ubiquitin ligase in multiple cellular networks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are SMURF1 antagonists and how do they work? [synapse.patsnap.com]

- 3. Ubiquitin Ligase Smurf1 Controls Osteoblast Activity and Bone Homeostasis by Targeting MEKK2 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMURF1 - Wikipedia [en.wikipedia.org]

Unveiling the Intricacies of SNARF-1: A Technical Guide to its Spectral Properties and pKa Determination

For researchers, scientists, and professionals in drug development, understanding the nuanced behavior of fluorescent probes is paramount for accurate and reproducible experimental outcomes. This in-depth technical guide delves into the core spectral properties of the widely used pH indicator, Seminaphtharhodafluor-1 (SNARF-1), and provides detailed methodologies for the precise determination of its acid dissociation constant (pKa).

SNARF-1 is a long-wavelength fluorescent pH indicator valued for its distinct, pH-dependent emission shift, which allows for ratiometric measurements of pH in the physiological range.[1][2][3] This property makes it an invaluable tool in various biological applications, including cell-based assays, flow cytometry, and confocal microscopy.[1]

Core Spectral Characteristics of SNARF-1

The utility of SNARF-1 as a pH indicator stems from the significant change in its fluorescence emission spectrum in response to alterations in hydrogen ion concentration. The probe exists in two forms: a protonated (acidic) form and a deprotonated (basic) form, each with a characteristic spectral profile.[3]

Upon excitation, typically between 488 nm and 530 nm, SNARF-1 exhibits a dual-emission spectrum.[1] In acidic environments, the probe fluoresces in the yellow-orange range, while in basic conditions, the emission shifts to a deep red.[2][4] This ratiometric capability, measuring the ratio of fluorescence intensities at two different wavelengths, mitigates artifacts such as photobleaching, variations in dye concentration, and cell thickness, leading to more accurate pH determinations.[1]

The following table summarizes the key quantitative spectral properties of Carboxy SNARF-1:

| Property | Acidic Form (Protonated) | Basic Form (Deprotonated) | Isosbestic Point |

| Excitation Maximum | ~532 nm (at pH 6)[5] | ~561 nm (at pH 9)[5][6] | ~530 nm[2] |

| Emission Maximum | ~580 nm - 586 nm[4][7][8] | ~640 nm[4][7] | ~600 nm - 620 nm[9] |

The pKa Value of SNARF-1

The pKa of a pH indicator is the pH at which the protonated and deprotonated forms are present in equal concentrations. For Carboxy SNARF-1, the in vitro pKa is approximately 7.5 .[1][2][4][10] This makes it particularly well-suited for measuring pH changes within the physiological range of 7.0 to 8.0.[4][11] It is crucial to note that the intracellular environment can influence the apparent pKa of the dye, necessitating in situ calibration for precise intracellular pH measurements.[1][7]

Experimental Protocols for pKa Determination

Accurate determination of SNARF-1's pKa is critical for reliable pH measurements. Below are detailed protocols for both in vitro and in situ calibration.

In Vitro pKa Determination

This protocol outlines the steps to determine the pKa of SNARF-1 in a controlled buffer system.

Materials:

-

Carboxy SNARF-1

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

A series of pH-controlled buffers (e.g., 50 mM potassium phosphate buffers) spanning a pH range from ~6.0 to ~9.0 in 0.2-0.5 pH unit increments.[1]

-

Fluorometer or microplate reader capable of dual-emission measurements.

Procedure:

-

Preparation of SNARF-1 Stock Solution:

-

Preparation of Working Solutions:

-

Dilute the SNARF-1 stock solution into each of the pH-controlled buffers to a final concentration of approximately 1-5 µM.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the fluorometer to a wavelength between 488 nm and 514 nm.[1]

-

For each pH buffer solution containing SNARF-1, record the fluorescence emission spectrum.

-

Alternatively, measure the fluorescence intensity at two distinct emission wavelengths, typically around 580 nm (for the acidic form) and 640 nm (for the basic form).[1][2][4]

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two emission wavelengths (e.g., I640nm / I580nm) for each pH value.

-

Plot the fluorescence ratio as a function of pH.

-

The resulting data should form a sigmoidal curve. The pKa is the pH value at which the curve passes through its half-maximal point.

-

Alternatively, the data can be linearized using the following equation, where R is the fluorescence ratio, Rmin is the ratio at the acidic endpoint, and Rmax is the ratio at the basic endpoint. A plot of log[(R - Rmin) / (Rmax - R)] versus pH will yield a straight line where the x-intercept is the pKa.

-

In Situ pKa Determination

This protocol is for calibrating the fluorescence response of SNARF-1 within a cellular environment.

Materials:

-

Cells loaded with the acetoxymethyl (AM) ester form of Carboxy SNARF-1 (Carboxy SNARF-1 AM).

-

High potassium buffer (containing 100-150 mM K+).[1]

-

Nigericin (a K+/H+ ionophore).[1]

-

A series of calibration buffers with known pH values.

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Cell Loading:

-

Incubate cells with Carboxy SNARF-1 AM (typically 1-10 µM) for 15-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside.

-

Wash the cells to remove any extracellular dye.

-

-

Equilibration of Intracellular and Extracellular pH:

-

Calibration:

-

Sequentially perfuse the cells with the series of calibration buffers of known pH.

-

For each calibration buffer, acquire fluorescence images or flow cytometry data at the two emission wavelengths (~580 nm and ~640 nm) using an appropriate excitation wavelength (e.g., 488 nm or 514 nm).

-

-

Data Analysis:

-

For each cell or population of cells, calculate the ratio of the fluorescence intensities at the two emission wavelengths.

-

Plot the fluorescence ratio against the known pH of the calibration buffers to generate an in situ calibration curve. This curve can then be used to convert fluorescence ratios from experimental samples into intracellular pH values.

-

Conclusion

A thorough understanding of the spectral properties and pKa of SNARF-1 is fundamental for its effective use as a ratiometric pH indicator. The detailed protocols provided in this guide offer a framework for researchers to accurately calibrate this versatile probe, ensuring the acquisition of reliable and reproducible data in a wide array of biological investigations. By carefully considering the specific experimental context and performing appropriate calibrations, the full potential of SNARF-1 as a quantitative tool for pH measurement can be realized.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. 5-(and-6)-Carboxy SNARF-1 | AAT Bioquest [aatbio.com]

- 3. publiweb.femto-st.fr [publiweb.femto-st.fr]

- 4. Generalization of the Ratiometric Method to Extend pH Range Measurements of the BCECF Probe [mdpi.com]

- 5. Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Revisiting Mitochondrial pH with an Improved Algorithm for Calibration of the Ratiometric 5(6)-carboxy-SNARF-1 Probe Reveals Anticooperative Reaction with H+ Ions and Warrants Further Studies of Organellar pH | PLOS One [journals.plos.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. azom.com [azom.com]

A Technical Guide to Carboxy SNARF-1: Principles and Protocols for Ratiometric pH Sensing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and applications of carboxy SNARF-1, a fluorescent indicator widely utilized for the precise ratiometric measurement of intracellular pH. This document provides a comprehensive overview of the dye's mechanism, detailed experimental protocols, and the necessary data for its successful implementation in research and drug development settings.

Core Principle of pH Sensing

Carboxy SNARF-1 (seminaphthorhodafluor-1) is a fluorescent pH indicator that exhibits a distinct pH-dependent shift in its emission spectrum, making it an ideal candidate for ratiometric measurements.[1] This ratiometric approach provides a robust and reliable method for quantifying intracellular pH, as it minimizes artifacts arising from variations in dye concentration, cell path length, and photobleaching.[1]

The fundamental principle of carboxy SNARF-1's pH sensitivity lies in the protonation and deprotonation of its phenolic hydroxyl group.[2] The molecule exists in two primary forms that are in equilibrium: a protonated (acidic) form and a deprotonated (basic) form. These two forms possess distinct fluorescence emission profiles when excited at a single wavelength.

-

Protonated (Acidic) Form: In acidic environments, the phenolic hydroxyl group is protonated. This form of carboxy SNARF-1 has a maximum fluorescence emission at approximately 580-590 nm.[3][4]

-

Deprotonated (Basic) Form: As the pH increases, the hydroxyl group deprotonates. This anionic form exhibits a significant shift in its fluorescence emission to a longer wavelength, with a maximum around 640 nm.[3][4]

By exciting the dye at a single wavelength (typically between 488 nm and 540 nm) and measuring the fluorescence intensity at these two distinct emission wavelengths, a ratio of the two intensities can be calculated.[1][3] This ratio is directly proportional to the pH of the surrounding environment. An isosbestic point, where the fluorescence intensity is independent of pH, is typically observed around 600-620 nm.[2][5]

The relationship between the fluorescence ratio and pH can be described by the following equation:

pH = pKa + log[(R - Rmin) / (Rmax - R)]

Where:

-

R is the ratio of fluorescence intensities at the two emission wavelengths (e.g., I640nm / I580nm).

-

Rmin is the ratio at the acidic endpoint.

-

Rmax is the ratio at the basic endpoint.

-

pKa is the dissociation constant of the dye.

The pKa of carboxy SNARF-1 is approximately 7.5, making it particularly well-suited for measuring pH in the physiological range of most mammalian cells (pH 6.8-7.8).[6]

Quantitative Data

The following tables summarize the key quantitative properties of carboxy SNARF-1, providing essential data for experimental design and analysis.

Table 1: Spectroscopic Properties of Carboxy SNARF-1

| Property | Value | Reference |

| Excitation Wavelength (typical) | 488 - 540 nm | [1][3] |

| Emission Wavelength (Acidic form) | ~580 - 590 nm | [3][4] |

| Emission Wavelength (Basic form) | ~640 nm | [3][4] |

| Isosbestic Point | ~600 - 620 nm | [2][5] |

| pKa | ~7.5 | [6] |

Table 2: Forms and Derivatives of Carboxy SNARF-1

| Form | Description | Primary Use |

| Carboxy SNARF-1 (Free Acid) | The water-soluble, membrane-impermeant form of the dye. | In vitro calibration and microinjection. |

| Carboxy SNARF-1, AM Ester | A membrane-permeant derivative that is cleaved by intracellular esterases to release the active, membrane-impermeant dye. | Loading of the dye into live cells.[2] |

Experimental Protocols

This section provides a detailed methodology for measuring intracellular pH using carboxy SNARF-1, AM ester in cultured mammalian cells.

Reagents and Materials

-

Carboxy SNARF-1, AM ester (e.g., from Thermo Fisher Scientific)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Pluronic F-127 (optional, to aid in dye solubilization)

-

Balanced salt solution (e.g., Hank's Balanced Salt Solution, HBSS) or cell culture medium without phenol red

-

High-potassium calibration buffers of known pH (ranging from ~6.5 to 8.5)

-

Nigericin (a K+/H+ ionophore)

-

Valinomycin (a K+ ionophore, often used with nigericin)

-

Cultured mammalian cells on coverslips or in a microplate suitable for fluorescence microscopy or spectroscopy.

Preparation of Reagents

-

Carboxy SNARF-1, AM Ester Stock Solution (1-10 mM):

-

Dissolve the lyophilized carboxy SNARF-1, AM ester in high-quality, anhydrous DMSO to a final concentration of 1-10 mM.

-

If using Pluronic F-127, prepare a 20% (w/v) stock solution in DMSO. Mix one volume of this with one volume of the dye stock solution before diluting in the loading buffer.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.

-

-

Loading Buffer (1-10 µM Carboxy SNARF-1, AM):

-

On the day of the experiment, dilute the carboxy SNARF-1, AM ester stock solution into a balanced salt solution or serum-free medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.

-

-

High-Potassium Calibration Buffers:

-

Prepare a series of buffers with varying pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) containing approximately 120-140 mM KCl. The exact composition can be adjusted, but the key is to have a high potassium concentration to clamp the intracellular K+ concentration close to the extracellular concentration during calibration.

-

A common recipe includes: 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, 2 mM CaCl2, and 20 mM of a suitable buffer (e.g., MES for acidic pH, HEPES for neutral pH, and Trizma for basic pH). Adjust the pH of each buffer carefully.

-

-

Nigericin/Valinomycin Stock Solution (10 mM):

-

Prepare a 10 mM stock solution of nigericin in ethanol or DMSO.

-

Prepare a 10 mM stock solution of valinomycin in ethanol or DMSO.

-

Store these stock solutions at -20°C.

-

Cell Loading Procedure

-

Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Remove the growth medium and wash the cells once with the balanced salt solution or serum-free medium.

-

Add the loading buffer containing carboxy SNARF-1, AM ester to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. The optimal loading time may vary between cell types.

-

After incubation, wash the cells twice with the balanced salt solution or medium to remove any excess extracellular dye.

-

Incubate the cells for an additional 30 minutes in fresh medium to allow for complete de-esterification of the AM ester by intracellular esterases.

In Situ Calibration

-

After the de-esterification step, replace the medium with the first high-potassium calibration buffer (e.g., pH 6.5).

-

Add nigericin (final concentration 5-10 µM) and valinomycin (final concentration 5-10 µM) to the calibration buffer. These ionophores will equilibrate the intracellular pH with the extracellular pH of the calibration buffer.

-

Incubate for 5-10 minutes to allow for pH equilibration.

-

Acquire fluorescence images or spectra, measuring the emission intensity at ~580 nm and ~640 nm with an excitation wavelength of ~514-540 nm.

-

Repeat steps 1-4 for each of the remaining high-potassium calibration buffers with different pH values.

-

At the end of the experiment, acquire background fluorescence from a region without cells for each emission wavelength.

Data Analysis

-

Subtract the background fluorescence from the measured fluorescence intensities at both wavelengths for each pH point.

-

Calculate the ratio of the background-corrected fluorescence intensities (I640nm / I580nm) for each calibration buffer pH.

-

Plot the fluorescence ratio as a function of pH.

-

Fit the data to a sigmoidal curve to generate a calibration curve. This curve can then be used to convert the fluorescence ratios of your experimental samples to intracellular pH values.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: pH-dependent equilibrium of carboxy SNARF-1.

Caption: Ratiometric measurement workflow.

Caption: Experimental workflow for intracellular pH measurement.

References

- 1. Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pH-dependent intracellular quenching of the indicator carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-(and-6)-Carboxy SNARF-1 AM Ester | AAT Bioquest [aatbio.com]

- 6. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Intracellular pH Measurement Using SNARF-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the fluorescent pH indicator Seminaphthorhodafluor-1 (SNARF-1) and its application in the precise measurement of intracellular pH (pHi). SNARF-1 is a valuable tool for researchers investigating cellular processes modulated by pH, including cell proliferation, apoptosis, drug resistance, and enzyme activity.

Core Principles of SNARF-1 for pH Measurement

SNARF-1 is a ratiometric pH indicator, meaning its fluorescence emission spectrum shifts in response to changes in pH.[1] This property allows for accurate pH determination by measuring the ratio of fluorescence intensities at two different wavelengths, which minimizes artifacts related to dye concentration, photobleaching, and cell thickness.[1] The dye is typically excited at a single wavelength, between 488 nm and 530 nm, and its emission is monitored at two wavelengths, commonly around 580 nm and 640 nm.[1]

The underlying principle involves the protonation and deprotonation of the SNARF-1 molecule. In acidic environments, the protonated form is predominant and fluoresces maximally at a shorter wavelength (yellow-orange). Conversely, in more alkaline conditions, the deprotonated form dominates, leading to a shift in the emission maximum to a longer wavelength (deep red).[2][3] The pKa of carboxy SNARF-1 is approximately 7.5, making it highly sensitive to pH changes within the physiological range of 7.0 to 8.0.[1][4][5]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of Carboxy SNARF-1 are summarized in the table below.

| Property | Value | Reference |

| pKa | ~7.5 | [1][4][5] |

| Excitation Wavelength Range | 488 - 530 nm | [1] |

| Optimal Excitation Wavelength | ~514 nm | [1] |

| Emission Maximum (Acidic) | ~580 nm | [1][2][3] |

| Emission Maximum (Basic) | ~640 nm | [1][2][3] |

Experimental Protocols

A detailed methodology for the use of SNARF-1 in intracellular pH measurement is outlined below.

Materials

-

Carboxy SNARF-1, AM ester (cell-permeant form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Balanced Salt Solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

-

Nigericin

-

Valinomycin

-

High-potassium calibration buffers of known pH

-

Fluorescence microscope or plate reader with appropriate filter sets

Cell Loading with SNARF-1 AM

-

Prepare a stock solution of SNARF-1 AM: Dissolve the lyophilized Carboxy SNARF-1 AM in anhydrous DMSO to a final concentration of 1-10 mM.[1] Store the stock solution at -20°C, protected from light and moisture.

-

Prepare the loading solution: Dilute the SNARF-1 AM stock solution in a balanced salt solution or serum-free medium to a final working concentration, typically in the range of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

-

Load the cells: Replace the cell culture medium with the SNARF-1 AM loading solution and incubate the cells at 37°C for 15-60 minutes. The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane.

-

Wash the cells: After incubation, wash the cells twice with a fresh balanced salt solution or culture medium to remove any extracellular dye.

-

Allow for de-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow intracellular esterases to cleave the AM groups, trapping the fluorescent SNARF-1 indicator inside the cells.

In Situ Calibration

For accurate pHi measurements, it is crucial to perform an in situ calibration for each cell type and experimental setup. This is because the fluorescence properties of SNARF-1 can be influenced by the intracellular environment.[1] The nigericin/valinomycin method is commonly used to equilibrate the intracellular and extracellular pH.

-

Prepare high-potassium calibration buffers: Prepare a series of buffers with varying pH values (e.g., from 6.5 to 8.0) containing a high concentration of potassium (typically 120-140 mM).

-

Add ionophores: To each calibration buffer, add nigericin (a K+/H+ ionophore) and valinomycin (a K+ ionophore) to final concentrations of approximately 10 µM and 5 µM, respectively. These ionophores will clamp the intracellular pH to the pH of the extracellular buffer.

-

Equilibrate the cells: Incubate the SNARF-1-loaded cells in each calibration buffer for 5-10 minutes.

-

Measure fluorescence: Acquire fluorescence intensity measurements at the two emission wavelengths (e.g., 580 nm and 640 nm) for each calibration point.

-

Generate a calibration curve: Plot the ratio of the fluorescence intensities (e.g., I580/I640) against the corresponding pH of the calibration buffers. This curve can then be used to convert the fluorescence ratios from experimental samples into pHi values.

Intracellular pH Measurement

-

Prepare the cells: Load the cells with SNARF-1 AM as described above.

-

Apply experimental treatment: Treat the cells with the compound or condition of interest.

-

Acquire fluorescence images or readings: Using a fluorescence microscope or plate reader, excite the cells at the chosen wavelength (e.g., 514 nm) and collect the fluorescence emission at two wavelengths (e.g., 580 nm and 640 nm).

-

Calculate the fluorescence ratio: For each cell or sample, calculate the ratio of the fluorescence intensities at the two emission wavelengths.

-

Determine intracellular pH: Convert the calculated fluorescence ratios to pHi values using the previously generated in situ calibration curve.

Visualizations

To further clarify the principles and workflows described, the following diagrams are provided.

Advantages and Considerations

Advantages:

-

Ratiometric Measurement: Minimizes errors from photobleaching, dye concentration, and cell path length.[1]

-

Long-Wavelength Emission: Reduces interference from cellular autofluorescence and fluorescent drugs that emit at shorter wavelengths.[6]

-

High Sensitivity in Physiological Range: The pKa of ~7.5 is ideal for studying pH changes in most mammalian cells.[1][4][5]

-

Compatibility: Can be used with various fluorescence-based instruments, including flow cytometers, confocal microscopes, and microplate readers.[1][7]

Considerations:

-

In Situ Calibration is Essential: The spectral properties of SNARF-1 can be altered by the intracellular environment, necessitating calibration for each experimental system.[1]

-

Dye Leakage: Although generally well-retained, some leakage of the dye from cells can occur over time.[8]

-

Potential for Compartmentalization: The dye may not distribute uniformly throughout the cell and could accumulate in certain organelles.[8]

-

Toxicity: At high concentrations, SNARF-1 can be toxic to cells. It is important to use the lowest effective concentration.[9]

By understanding the principles and following the detailed protocols outlined in this guide, researchers can effectively utilize SNARF-1 to obtain reliable and accurate measurements of intracellular pH, thereby gaining valuable insights into a wide range of cellular functions and disease processes.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SNARF™-1 Carboxylic Acid, Acetate, Succinimidyl Ester | AAT Bioquest [aatbio.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. 5-(and-6)-Carboxy SNARF™-1 1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 6. Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells. (1990) | Keith J. Buckler | 207 Citations [scispace.com]

- 7. Revisiting Mitochondrial pH with an Improved Algorithm for Calibration of the Ratiometric 5(6)-carboxy-SNARF-1 Probe Reveals Anticooperative Reaction with H+ Ions and Warrants Further Studies of Organellar pH | PLOS One [journals.plos.org]

- 8. SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Snarf-1 Fluorescent Dye for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye Snarf-1, a valuable tool for the ratiometric measurement of intracellular pH (pHi) in live cells. Its detailed spectral properties, experimental protocols, and versatile applications make it a staple in cell biology and drug discovery research.

Core Principles of Snarf-1 for pH Measurement

Carboxy SNARF-1 is a long-wavelength fluorescent pH indicator that exhibits a pH-dependent shift in its emission spectrum.[1] This ratiometric capability is its key advantage, as it allows for more accurate pH determinations by taking the ratio of fluorescence intensities at two different emission wavelengths.[1] This method effectively minimizes artifacts that can arise from photobleaching, variations in cell thickness, instrument instability, and non-uniform dye loading.[1]

The dye typically exists in two forms: a protonated form that is more prevalent in acidic environments and a deprotonated form that dominates in basic conditions.[2] The equilibrium between these two forms is what gives rise to the characteristic spectral shift.

Quantitative Data

The following tables summarize the key quantitative properties of Snarf-1, providing a quick reference for experimental design.

Table 1: Spectral Properties of Carboxy Snarf-1

| Property | Value | Conditions |

| pKa | ~7.5 | in vitro (can vary in situ)[1][3][4] |

| Excitation Range | 488 nm to 530 nm[1] | Efficiently excited by 488 nm and 514 nm argon-ion laser lines.[1] |

| Emission Peak (Acidic) | ~580 nm - 586 nm | pH 6.0[5][6][7] |

| Emission Peak (Basic) | ~640 nm | pH 9.0[1][7] |

| Typical Ratiometric Wavelengths | 580 nm and 640 nm[1][3] | --- |

Table 2: pH-Dependent Spectral Shifts of Carboxy Snarf-1

| pH | Excitation Max (nm) | Emission Max (nm) |

| 6.0 | ~549 nm[5] | ~586 nm[5] |

| 9.0 | ~575 nm | ~640 nm[7] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results with Snarf-1. Below are protocols for key experimental steps.

Protocol 1: Preparation of Snarf-1 AM Stock Solution

The cell-permeant form, Carboxy SNARF-1 AM acetate, is typically used for loading live cells.

-

Reconstitution: Prepare a 1–10 mM stock solution of Carboxy SNARF-1 AM acetate in high-quality anhydrous dimethyl sulfoxide (DMSO).[1]

-

Storage: Store the stock solution frozen at ≤–20°C, desiccated, and protected from light.[1] It is critical to protect the AM ester form from moisture to prevent hydrolysis.[1]

Protocol 2: Loading Live Cells with Snarf-1 AM

This protocol describes the general procedure for introducing Snarf-1 into the cytoplasm of live cells.

-

Cell Preparation: Seed cells on a suitable imaging dish or coverslip and allow them to adhere.

-

Loading Solution: Dilute the Snarf-1 AM stock solution to a final concentration of 5-10 µM in the appropriate cell culture medium.[8][9]

-

Incubation: Incubate the cells with the Snarf-1 AM loading solution for 30-45 minutes at 37°C.[8] During this time, intracellular esterases will cleave the AM ester group, trapping the fluorescent Snarf-1 indicator inside the cell.[8]

-

Washing: Wash the cells twice with a suitable physiological buffer (e.g., Krebs-Ringer-HEPES or Buffer A) to remove any extracellular dye.[8]

For selective loading into mitochondria, a longer incubation at a cooler temperature (4–12°C) can be employed.[8]

Protocol 3: In Situ Calibration of Intracellular Snarf-1

Due to interactions with intracellular components that can alter the dye's pKa and spectral properties, in situ calibration is highly recommended for accurate pHi measurements.[1][10]

-

Prepare Calibration Buffers: Create a series of buffers with known pH values (e.g., ranging from pH 6.0 to 8.0) containing 100–150 mM K+.

-

Ionophore Treatment: Incubate the Snarf-1-loaded cells in the calibration buffers supplemented with the ionophore nigericin (10–50 µM).[1] The presence of high extracellular K+ and nigericin will equilibrate the intracellular pH with the extracellular pH.

-

Image Acquisition: Acquire fluorescence images of the cells at each pH point, collecting emission at two wavelengths (e.g., 580 nm and 640 nm) with a single excitation wavelength (e.g., 514 nm).

-

Generate Calibration Curve: Calculate the ratio of the fluorescence intensities (e.g., 640 nm / 580 nm) for each pH value after subtracting background fluorescence.[1] Plot the fluorescence ratio against the corresponding pH to generate a standard curve. This curve can then be used to convert the fluorescence ratios of experimental samples into absolute pHi values.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the principle of ratiometric pH measurement with Snarf-1.

Caption: Workflow for loading live cells with the cell-permeant Snarf-1 AM ester.

Caption: Step-by-step process for performing an in situ pH calibration of Snarf-1.

Caption: Diagram illustrating the ratiometric principle of Snarf-1 for pH sensing.

Applications in Research and Drug Development

Snarf-1 is a versatile tool with numerous applications, including:

-

Measuring Intracellular pH: Its primary use is for the precise measurement of pHi in various cell types.[9][11]

-

Mitochondrial pH Imaging: Snarf-1 can be loaded into mitochondria, allowing for the investigation of mitochondrial pH dynamics, which is crucial for studying cellular metabolism and apoptosis.[8][12]

-

Flow Cytometry: The dye is well-suited for flow cytometry applications to analyze pHi in large cell populations.[1]

-

Cell Proliferation Assays: Due to its stable fluorescence and low cytotoxicity, Snarf-1 can be used to track cell proliferation, offering an alternative to dyes like CFSE.[13][14]

-

Drug Discovery: By monitoring changes in pHi, researchers can screen for compounds that affect cellular processes regulated by pH, such as ion transport and enzyme activity.

Considerations and Limitations

While Snarf-1 is a powerful tool, it is essential to be aware of certain considerations:

-

Intracellular Interactions: The dye's spectral properties can be influenced by interactions with intracellular proteins and lipids, necessitating in situ calibration for accurate measurements.[9][10][15]

-

Dye Leakage: Some degree of dye leakage from cells can occur over time, which may affect long-term imaging experiments.[9]

-

Toxicity: While generally having low cytotoxicity, it is always advisable to assess the potential toxic effects of the dye and its loading concentration on the specific cell type being studied.[16]

By understanding the principles, quantitative properties, and detailed protocols outlined in this guide, researchers can effectively utilize Snarf-1 to gain valuable insights into the intricate role of pH in cellular function and disease.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. publiweb.femto-st.fr [publiweb.femto-st.fr]

- 3. 5-(and-6)-Carboxy SNARF-1, Acetoxymethyl Ester, Acetate | TargetMol [targetmol.com]

- 4. 5-(and-6)-Carboxy SNARF™-1 1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 5. Spectrum [SNARF 1 @ pH 6] | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Seminaphtharhodafluor - Wikipedia [en.wikipedia.org]

- 8. Imaging of Mitochondrial pH Using SNARF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pH-dependent intracellular quenching of the indicator carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imaging of mitochondrial pH using SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SNARF™-1 Carboxylic Acid, Acetate, Succinimidyl Ester | AAT Bioquest [aatbio.com]

- 14. Tracking cell proliferation using the far red fluorescent dye SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorescence behavior of the pH-sensitive probe carboxy SNARF-1 in suspension of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into SNARF-1 AM Ester for Intracellular pH Measurement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent pH indicator, 5-(and-6)-Carboxy SNARF-1, acetoxymethyl ester (SNARF-1 AM). We will delve into its core mechanism of action for cell loading, detail its spectral properties, and provide robust experimental protocols for its application in measuring intracellular pH (pHi). This guide is intended to equip researchers with the necessary knowledge to effectively utilize SNARF-1 AM in their cellular and drug development studies.

Core Principles of SNARF-1 AM Ester

SNARF-1 is a long-wavelength fluorescent pH indicator that exhibits a pH-dependent emission shift, making it an invaluable tool for ratiometric pH measurements within living cells.[1][2] The acetoxymethyl (AM) ester modification renders the molecule cell-permeant, allowing it to passively diffuse across the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the non-fluorescent SNARF-1 AM into its fluorescent, membrane-impermeant form, carboxy SNARF-1.[3][4] This trapping mechanism ensures the accumulation of the active pH indicator within the cytosol and other organelles, such as mitochondria.[3][5]

The key advantage of SNARF-1 lies in its dual-emission properties.[2][6] Upon excitation, the probe emits fluorescence at two distinct wavelengths that respond differently to changes in pH. Specifically, under acidic conditions, the emission is more prominent in the yellow-orange range, while under basic conditions, it shifts to a deep red fluorescence.[1][7] By calculating the ratio of the fluorescence intensities at these two wavelengths, a quantitative and more accurate determination of intracellular pH can be achieved, minimizing the effects of dye concentration, photobleaching, and cell path length.[1][2]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of SNARF-1 and its AM ester are summarized in the tables below.

| Property | Value | Reference |

| Molecular Weight | 567.55 g/mol | [1] |

| pKa | ~7.5 at room temperature | [1][7][8] |

| 7.3 - 7.4 at 37°C | [8] | |

| Optimal pH Range | 6.5 - 8.5 | [1][7] |

| Solubility | DMSO | [1] |

| Spectral Property | Wavelength (nm) | Condition | Reference |

| Excitation (Typical) | 488, 514, 568 | [2][8] | |

| Excitation (Alternative) | 540, 543 | [3][6] | |

| Emission (Acidic) | ~580 - 590 | pH ~6.0 | [7][9] |

| Emission (Basic) | ~640 | pH ~9.0 | [7][9] |

| Emission Isosbestic Point | ~585 | When excited at 568 nm | [8] |

| ~610 | When excited at 488 nm | [8] |

Experimental Protocols

I. Preparation of SNARF-1 AM Stock Solution

-

Reconstitution: Prepare a stock solution of SNARF-1 AM ester at a concentration of 1-10 mM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2] Due to its susceptibility to hydrolysis, it is crucial to protect the AM ester from moisture.[2]

-

Storage: Store the DMSO stock solution at ≤–20°C, desiccated, and protected from light.[2] Aqueous solutions of the AM ester should be prepared fresh and discarded at the end of the day.[2]

II. Cell Loading with SNARF-1 AM Ester

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) or in suspension for flow cytometry.

-

Loading Medium: Prepare a loading buffer. A common choice is a Krebs-Ringer-HEPES (KRH) buffer or other physiological medium.[3] The loading medium should be free of serum and primary or secondary amines, as these can contain esterase activity that would hydrolyze the AM ester extracellularly.[10]

-

Loading Concentration: Dilute the SNARF-1 AM stock solution into the loading medium to a final concentration typically ranging from 5 to 10 µM.[3][11] The optimal concentration should be determined empirically.

-

Incubation: Replace the cell culture medium with the SNARF-1 AM loading solution and incubate the cells for a period of 15 to 60 minutes at a controlled temperature, typically 37°C.[3][10] For preferential mitochondrial loading, incubation at a cooler temperature (4–12°C) for a longer duration has been reported to be effective.[3]

-

Washing: After incubation, wash the cells twice with fresh, pre-warmed culture medium or physiological buffer to remove any extracellular dye.[3] The cells are now loaded with the active SNARF-1 indicator and are ready for pH measurement.

III. Intracellular pH Calibration (In Situ)

For accurate quantification of intracellular pH, an in situ calibration is highly recommended for each experimental system.[2] This is because the spectral properties of the dye can be influenced by the intracellular environment.[11] The nigericin/valinomycin method is a widely used technique for this purpose.[2][11]

-

Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., ranging from 6.5 to 8.0) in a high-potassium buffer. A modified KRH buffer where NaCl is replaced with KCl is often used to clamp the intracellular K+ concentration to the extracellular level.[3]

-

Ionophore Treatment: To equilibrate the intracellular and extracellular pH, treat the SNARF-1 loaded cells with the ionophores nigericin (typically 10 µM) and valinomycin (typically 5 µM).[3][11] Nigericin acts as a K+/H+ exchanger, while valinomycin is a K+ ionophore.

-

Image/Data Acquisition: Sequentially perfuse the cells with the different pH calibration buffers and acquire fluorescence images or flow cytometry data at the two emission wavelengths (e.g., 580 nm and 640 nm) for each pH point.

-

Calibration Curve Generation: For each pH value, calculate the ratio of the fluorescence intensities (e.g., I640/I580) after subtracting the background fluorescence.[3] Plot the fluorescence ratio as a function of pH to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios from your samples into intracellular pH values.

Mandatory Visualizations

Caption: Mechanism of SNARF-1 AM ester cell loading and activation.

Caption: Experimental workflow for intracellular pH measurement using SNARF-1 AM.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Imaging of Mitochondrial pH Using SNARF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells. (1990) | Keith J. Buckler | 207 Citations [scispace.com]

- 7. 5-(and-6)-Carboxy SNARF-1 AM Ester | AAT Bioquest [aatbio.com]

- 8. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Seminaphtharhodafluor - Wikipedia [en.wikipedia.org]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Snarf-1: A Technical Guide to its Excitation and Emission Spectra for Ratiometric pH Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent pH indicator, Snarf-1 (Seminaphthorhodafluor). It details its spectral properties, outlines experimental protocols for its use, and presents key data in a structured format to facilitate its application in research and drug development.

Core Principles of Snarf-1 as a pH Indicator

Snarf-1 is a long-wavelength, ratiometric fluorescent dye designed for the measurement of intracellular and extracellular pH. Its utility lies in a pH-dependent shift in its emission spectrum, allowing for quantitative pH determination by calculating the ratio of fluorescence intensities at two different wavelengths. This ratiometric approach minimizes artifacts that can arise from variations in dye concentration, cell thickness, photobleaching, and instrument stability.[1] The cell-permeant acetoxymethyl ester (AM) form of Snarf-1 is commonly used, which upon entering live cells, is cleaved by intracellular esterases, trapping the fluorescent indicator inside.[2][3]

The core principle of Snarf-1's pH sensitivity is the equilibrium between its protonated (acidic) and deprotonated (basic) forms, each exhibiting distinct spectral characteristics. This equilibrium is governed by its acid dissociation constant (pKa), which is approximately 7.5.[2][4] This makes Snarf-1 particularly well-suited for measuring pH changes within the physiological range of 6.5 to 8.5.[4]

Spectral Properties of Snarf-1

Snarf-1 exhibits a significant shift in its emission spectrum in response to changes in pH.[1][2] While the excitation spectrum also shows some pH dependence, it is common practice to use a single excitation wavelength and monitor the dual emission peaks.[1][2] The dye can be efficiently excited by the 488 nm and 514 nm lines of an argon-ion laser.[1]

Under acidic conditions, the emission maximum is observed around 580-586 nm, appearing as yellow-orange fluorescence.[2][5][6] As the pH becomes more alkaline, the emission peak shifts to approximately 636-640 nm, resulting in a deep red fluorescence.[2][5][6]

The following table summarizes the key spectral characteristics of Carboxy Snarf-1 at different pH values:

| pH | Excitation Maximum (nm) | Emission Maximum (nm) |

| 6.0 | ~515, 550[6] | ~585-586[6][7] |

| 9.0 | ~575[6] | ~636-640[6][8] |

Ratiometric pH Measurement with Snarf-1

The ratiometric measurement of pH using Snarf-1 involves exciting the dye at a single wavelength and measuring the fluorescence emission at two distinct wavelengths, typically around 585 nm and 640 nm.[1][9][10] The ratio of these two intensities is then used to determine the pH.

The following diagram illustrates the principle of ratiometric pH measurement with Snarf-1:

Caption: Principle of ratiometric pH measurement using Snarf-1.

Experimental Protocols

Loading Snarf-1 into Cells

A common method for intracellular pH measurement involves loading the cell-permeant Snarf-1 AM ester.

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of Carboxy Snarf-1 AM acetate in high-quality anhydrous dimethyl sulfoxide (DMSO).[1]

-

Loading Solution: Dilute the stock solution to a final concentration of 5-10 µM in a suitable buffer or culture medium.[3][10]

-

Cell Incubation: Incubate the cells with the Snarf-1 AM loading solution for 15-45 minutes at 37°C.[3][9]

-

Washing: After incubation, wash the cells twice with the experimental buffer to remove excess extracellular dye.[3]

In Situ pH Calibration

For accurate intracellular pH measurements, it is crucial to perform an in situ calibration for each experimental system, as the dye's response can differ from that in aqueous solutions.[1][10]

-

Ionophore Treatment: Use the ionophore nigericin (10-50 µM) in the presence of high potassium concentration (100-150 mM K+) to equilibrate the intracellular pH with the controlled extracellular pH.[1] Valinomycin (5 µM) can also be used in conjunction with nigericin.[3][10]

-

Buffer Series: Prepare a series of calibration buffers with known pH values (e.g., ranging from 6.5 to 8.5).

-

Ratio Measurement: Expose the Snarf-1-loaded cells to each calibration buffer and measure the fluorescence intensity ratio at the two emission wavelengths.

-

Calibration Curve: Plot the fluorescence ratio against the corresponding pH values to generate a calibration curve. This curve can then be used to convert the fluorescence ratios from experimental samples into pH values.

The following diagram outlines a typical experimental workflow for intracellular pH measurement using Snarf-1:

Caption: Experimental workflow for intracellular pH measurement.

Applications in Research and Drug Development

The ability of Snarf-1 to provide quantitative pH measurements within living cells makes it a valuable tool in various research areas:

-

Cellular Physiology: Studying pH regulation in different cellular compartments, such as the cytoplasm and mitochondria.[3]

-

Oncology: Investigating the altered pH homeostasis in cancer cells and the tumor microenvironment.

-

Drug Discovery: Screening for compounds that modulate intracellular pH and assessing the effects of drug candidates on cellular pH dynamics.

-

Cell Proliferation and Viability: While primarily a pH indicator, Snarf-1 has also been utilized to track cell proliferation.[11][12]

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. FluoroFinder [app.fluorofinder.com]

- 3. Imaging of Mitochondrial pH Using SNARF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(and-6)-Carboxy SNARF-1 AM Ester | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Seminaphtharhodafluor - Wikipedia [en.wikipedia.org]

- 7. Spectrum [SNARF 1 @ pH 6] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent dye imaging (SNARF-1) [bio-protocol.org]

- 10. SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tracking cell proliferation using the far red fluorescent dye SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of SNARF-1 to measure murine T cell proliferation in vitro and its application in a novel regulatory T cell suppression assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Snarf-1 as a Ratiometric pH Indicator: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the Seminaphthorhodafluor-1 (Snarf-1) fluorescent probe, a cornerstone tool for the ratiometric measurement of intracellular pH (pHi). We will delve into its fundamental principles, spectral properties, detailed experimental protocols, and applications in biological research and drug discovery.

Core Principles of Snarf-1 for pH Measurement

Snarf-1 is a long-wavelength fluorescent indicator highly valued for its ability to provide quantitative pH measurements. Its utility is rooted in two key features: its pH-dependent spectral shift and its cell-loading mechanism.

-

Ratiometric Measurement: Unlike single-wavelength indicators, Snarf-1 exhibits a distinct shift in its fluorescence emission spectrum in response to changes in proton concentration.[1][2] As pH changes, the equilibrium between the probe's protonated (acidic) and deprotonated (basic) forms shifts.[3] The acidic form fluoresces more intensely around 580-590 nm (yellow-orange), while the basic form's emission peak is near 640 nm (deep red).[4][5] By calculating the ratio of the fluorescence intensities at these two wavelengths, one can determine the pH. This ratiometric approach provides a robust measurement that internally corrects for artifacts such as photobleaching, variations in cell thickness, instrument instability, and non-uniform dye loading.[1]

-

Chemical Mechanism and Cell Loading: Snarf-1 is a seminaphthorhodafluor derivative.[6] For intracellular applications, it is typically used as an acetoxymethyl (AM) ester, often referred to as carboxy Snarf-1 AM.[7][8] This non-polar form allows the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting the molecule into its membrane-impermeant carboxylic acid form.[6][9] This process effectively traps the active pH indicator within the cytosol and other compartments like the mitochondria.[9][10]

Quantitative Data and Properties

The reliable use of Snarf-1 depends on a clear understanding of its physicochemical and spectral properties.

Table 1: Physicochemical Properties of Carboxy Snarf-1

| Property | Value | Notes |

|---|---|---|

| pKa | ~7.5[4][8][11] | This pKa makes it ideal for measuring pH changes within the typical physiological range of pH 7 to 8.[4][11][12] |

| Molecular Weight | 567.55 g/mol [8] | Refers to the 5-(and-6)-Carboxy SNARF-1 AM Ester form. |

Table 2: Spectral Properties of Carboxy Snarf-1

| Condition | Excitation Max (nm) | Emission Max (nm) | Notes |

|---|---|---|---|

| Acidic (pH ~6.0) | 532 - 550[6][11][13] | 580 - 586[6][11][13][14] | Represents the protonated form of the indicator. |

| Basic (pH ~9.0) | 561 - 576[6][11][15] | 636 - 640[6][11][14][15] | Represents the deprotonated form of the indicator. |

| Recommended Excitation | 488, 514, 543, 568[1][9][16] | - | Compatible with common laser lines from Argon-ion and He-Ne lasers.[1][9] |

| Isosbestic Point | - | ~620[10] | The wavelength at which the emission intensity is independent of pH. |

Experimental Protocols

Precise and reproducible pHi measurements with Snarf-1 require careful adherence to optimized protocols for dye loading, calibration, and data acquisition.

-

Snarf-1 AM Stock Solution: Prepare a 1-10 mM stock solution of carboxy Snarf-1 AM acetate (e.g., C-1272 from Thermo Fisher) in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1]

-

Storage: Aliquot the stock solution into small, single-use volumes and store desiccated at ≤–20°C, protected from light.[1]

-

Pluronic F-127 (Optional): To aid in the dispersion of the AM ester in aqueous loading buffers, a 20% (w/v) stock solution of Pluronic F-127 in DMSO can be prepared.[1]

-

Prepare Loading Buffer: Dilute the Snarf-1 AM stock solution into a physiologically compatible buffer (e.g., Hanks' Balanced Salt Solution or culture medium) to a final working concentration of 1–10 µM.[1] If using Pluronic F-127, it can be added to the final loading buffer at a concentration of <0.1%.

-

Incubation: Replace the cell culture medium with the Snarf-1 loading buffer. Incubate the cells for 30-60 minutes at the optimal temperature for the cell type (e.g., 37°C).[1][7][9]

-

Wash: After incubation, remove the loading buffer and wash the cells twice with the dye-free experimental buffer to remove any extracellular indicator.[1][9]

-

De-esterification: Allow the cells to incubate in the dye-free buffer for an additional 30 minutes to ensure complete hydrolysis of the AM ester by intracellular esterases.[1]

Since the spectral properties of Snarf-1 can be influenced by the intracellular environment (e.g., binding to proteins), in situ calibration is critical for accurate pH determination.[1][7] The most common method uses the K⁺/H⁺ ionophore nigericin to equilibrate the intracellular pH with the extracellular buffer pH.[1][17]

-

Prepare Calibration Buffers: Create a series of high-K⁺ calibration buffers with precise pH values spanning the expected physiological range (e.g., pH 6.0 to 8.0). A typical buffer contains 100–150 mM KCl, with other salts adjusted to maintain osmolarity, and a suitable biological buffer (e.g., MES, HEPES, TAPS).[1]

-

Equilibration: Add the high-K⁺ calibration buffer to the Snarf-1-loaded cells.

-

Add Ionophore: Add nigericin to a final concentration of 10–50 µM.[1] This will clamp the pHi to the pH of the external calibration buffer. Some protocols also include the K⁺ ionophore valinomycin to ensure complete membrane potential collapse.[7]

-

Acquire Fluorescence Data: Using a fluorescence microscope or plate reader, excite the cells (e.g., at 488 or 514 nm) and record the fluorescence emission intensity at two wavelengths (e.g., ~585 nm and ~640 nm) for each calibration buffer pH.[1][18]

-

Generate Calibration Curve: For each pH point, calculate the ratio of the fluorescence intensities (F₁/F₂), typically F₆₄₀/F₅₈₅ after subtracting background fluorescence.[9] Plot the fluorescence ratio as a function of pH. The resulting data can be fitted to a sigmoidal curve using a modified Henderson-Hasselbalch equation to create the calibration curve.[18][19]

-

Acquire Experimental Data: For your experimental samples, acquire fluorescence images or readings at the same two emission wavelengths used for calibration.

-

Calculate Ratio: Calculate the background-subtracted fluorescence ratio for your experimental samples.

-

Determine pHi: Convert the experimental fluorescence ratio to a pHi value using the in situ calibration curve generated in the previous step.[9]

Visualizations: Workflows and Principles

The following diagrams illustrate the core concepts and procedures for using Snarf-1.

Caption: Logical diagram of the ratiometric principle of Snarf-1.

Caption: Experimental workflow for intracellular pH measurement using Snarf-1.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. publiweb.femto-st.fr [publiweb.femto-st.fr]

- 4. 5-(and-6)-Carboxy SNARF-1, Acetoxymethyl Ester, Acetate | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Seminaphtharhodafluor - Wikipedia [en.wikipedia.org]

- 7. SNARF-1 as an intracellular pH indicator in laser microspectrofluorometry: a critical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-(and-6)-Carboxy SNARF-1 AM Ester | AAT Bioquest [aatbio.com]

- 9. Imaging of Mitochondrial pH Using SNARF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Revisiting Mitochondrial pH with an Improved Algorithm for Calibration of the Ratiometric 5(6)-carboxy-SNARF-1 Probe Reveals Anticooperative Reaction with H+ Ions and Warrants Further Studies of Organellar pH | PLOS One [journals.plos.org]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. SNARF™-1 Carboxylic Acid, Acetate, Succinimidyl Ester | AAT Bioquest [aatbio.com]

- 13. Spectrum [SNARF 1 @ pH 6] | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. fluorophores.org [fluorophores.tugraz.at]

- 16. Fluorescent dye imaging (SNARF-1) [bio-protocol.org]

- 17. Use of flow cytometry and SNARF to calibrate and measure intracellular pH in NS0 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and characterization of pH sensitive carboxySNARF-1 nanoreactors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of SNARF-1 Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of Seminaphthorhodafluor (SNARF-1) derivatives for advanced cellular analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful fluorescent probes for precise intracellular pH measurements and other advanced applications.

Introduction to SNARF-1 and its Derivatives

Seminaphthorhodafluor (SNARF-1) is a fluorescent dye renowned for its utility in measuring pH changes within biological systems.[1] Its core advantage lies in its dual-emission properties, allowing for ratiometric measurements that provide more accurate and reliable pH determinations compared to single-wavelength indicators.[2][3] The emission spectrum of SNARF-1 shifts from a shorter wavelength in acidic conditions to a longer wavelength in basic conditions.[1] This ratiometric capability minimizes issues such as dye concentration, photobleaching, and instrument sensitivity, making it a robust tool for cellular analysis.[4]

To enhance its utility and target specific cellular compartments, a variety of SNARF-1 derivatives have been synthesized. These modifications primarily focus on improving cell permeability, reducing background fluorescence, and enabling covalent labeling of intracellular components.[2][3][5] Key derivatives include:

-

Carboxy SNARF-1: A widely used derivative for intracellular pH measurements.[6][7]

-

SNARF-1 Acetoxymethyl (AM) Ester: A cell-permeant version that is cleaved by intracellular esterases to release the active dye, effectively trapping it within the cell.[1][8]

-

SNARF-F and SNARF-Cl: Derivatives with altered pKa values, making them suitable for different physiological pH ranges.[5]

-

UTX-40: A newer derivative designed to be non-fluorescent until activated by intracellular esterases, thereby reducing background fluorescence.[2][9]

Quantitative Data Presentation

The following tables summarize the key quantitative properties of selected SNARF-1 derivatives based on available literature.

Table 1: Spectroscopic Properties of SNARF-1 and its Derivatives

| Derivative | Excitation Max (nm) | Emission Max (Acidic) (nm) | Emission Max (Basic) (nm) | pKa | Reference |

| Carboxy SNARF-1 | 515, 550 (pH 6.0) | 585 (pH 6.0) | 640 (pH 9.0) | ~7.5 | [1][3] |

| SNARF-F | - | - | - | 7.38 | [5] |

| SNARF-Cl | - | - | - | - | [5] |

| UTX-40 | 520 | 581 | - | - | [2] |

| SNARF-OAc | 515, 545 | 581 | - | - | [2] |

| SNARF-OAM | 515, 534 | 580 | - | [2] |

Table 2: Molar Extinction Coefficients and Relative Brightness

| Dye | λabs/nm (ε/M⁻¹cm⁻¹) | λem/nm | ΦRel | Rel. Brightness | Reference |

| SNARF | 515 (17,700), 544 (21,600) | 583 | 0.030 | 100% | [2] |

| UTX-40 | 520 (13,441) | 581 | 0.005 | 1.1% | [2] |

| SNARF–OAc | 515 (18,370), 545 (17,388) | 581 | 0.0081 | 18% | [2] |

| SNARF–OAM | 515 (15,092), 534 (15,854) | 580 | 0.019 | 46% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving SNARF-1 derivatives.

Synthesis of a Cell-Permeable SNARF-1 Derivative (UTX-40)

This protocol is adapted from the synthesis of UTX-40, a derivative designed for reduced background fluorescence.[2]

Materials:

-

Seminaphthorhodafluor (SNARF)

-

p-Acetoxybenzyl Bromide

-

Potassium Iodide (KI)

-

Sodium Hydride (NaH)

-

Dry N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of SNARF (38.6 mg, 94.2 µmol) in dry DMF (2.5 ml), add KI (60.8 mg, 366 µmol, 3.8 eq.) and NaH (50.3 mg, 2.10 mmol, 22 eq.).

-

Add p-acetoxybenzyl bromide (84.8 mg, 370 µmol) to the mixture.

-

Stir the reaction mixture for 4 hours at room temperature.

-

Dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer with saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the residue by column chromatography to obtain UTX-40.

Intracellular pH Measurement using SNARF-1 AM

This protocol describes the loading of cells with a SNARF-1 AM ester derivative for subsequent ratiometric pH imaging.[8]

Materials:

-

Cultured cells (e.g., cardiac myocytes, CHO cells)

-

Carboxy SNARF-1 AM acetate solution (1-10 mM in anhydrous DMSO)

-

Culture medium (e.g., EMEM)

-

Krebs-Ringer-HEPES (KRH) buffer or other physiological medium

-

Confocal microscope with appropriate laser lines (e.g., 568 nm) and emission filters (e.g., 585 nm and >620 nm)

Procedure:

-

Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow.

-

Dye Loading:

-

Prepare a working solution of 5 µM SNARF-1 AM in culture medium.

-

Incubate the cultured cells with the SNARF-1 AM solution for 45 minutes at 37°C. During this time, intracellular esterases will cleave the AM ester, trapping the fluorescent SNARF-1 inside the cells.

-

-

Washing: Wash the cells twice with KRH buffer or another physiological medium to remove extracellular dye.

-

Imaging:

-

Place the cells on the microscope stage.

-

Excite the cells at a wavelength near the absorbance maximum of the dye (e.g., 568 nm).

-

Simultaneously collect fluorescence emission at two wavelengths: one corresponding to the acidic form (e.g., 585 nm) and one to the basic form (e.g., >620 nm).

-

-

Data Analysis:

-

Perform background subtraction for each emission channel.

-

Calculate the ratio of the fluorescence intensities (e.g., intensity at >620 nm / intensity at 585 nm) on a pixel-by-pixel basis.

-

Convert the ratio values to pH values using a calibration curve.

-

In Situ Calibration of Intracellular SNARF-1

To accurately determine intracellular pH, an in situ calibration is essential.[3][8]

Materials:

-

SNARF-1 loaded cells

-

Calibration buffers with known pH values (e.g., pH 6.6, 6.8, 7.0, 7.2, 7.4, 7.6) containing high K⁺ concentration (100-150 mM)

-

Nigericin (ionophore, 10-50 µM)

-

Valinomycin (ionophore, 5 µM, optional)

Procedure:

-

Prepare a series of calibration buffers with varying pH values.

-

Incubate the SNARF-1 loaded cells in the presence of nigericin (and valinomycin, if used) in the high-K⁺ buffer. This will equilibrate the intracellular pH with the extracellular pH.

-

Sequentially perfuse the cells with the different pH calibration buffers.

-

For each pH value, acquire ratiometric fluorescence images as described in the imaging protocol.

-

Create a standard curve by plotting the fluorescence intensity ratio against the known pH values.

-

Use this calibration curve to convert the experimental ratio values from your samples into intracellular pH values.

Mandatory Visualizations

Signaling Pathway: Ratiometric pH Sensing with SNARF-1

Caption: Ratiometric pH sensing mechanism of SNARF-1 dye.

Experimental Workflow: Intracellular pH Measurement

Caption: Workflow for intracellular pH measurement using SNARF-1.

Applications in Drug Discovery and Development

The ability to accurately measure intracellular pH is crucial in various aspects of drug discovery and development.

-

Cancer Research: The pH of the tumor microenvironment and the intracellular pH of cancer cells are often dysregulated. SNARF-1 derivatives can be used to study the effects of anti-cancer drugs on pH homeostasis and to screen for compounds that selectively target cancer cells based on their pH characteristics.

-

Ion Channel and Transporter Research: Many drugs target ion channels and transporters that are involved in pH regulation. SNARF-1 probes are invaluable tools for assessing the activity of these targets and the efficacy of drug candidates.[1]

-

Mitochondrial Function: Mitochondrial pH is a key indicator of mitochondrial health and function.[10][11] SNARF-1 derivatives that accumulate in mitochondria can be used to study the effects of drugs on mitochondrial metabolism and to identify compounds that cause mitochondrial dysfunction.

-

Endocytosis and Lysosomal Function: The acidic environment of endosomes and lysosomes is critical for their function. SNARF-1 can be used to monitor pH changes during endocytosis and to assess the impact of drugs on lysosomal acidification.

Conclusion

SNARF-1 and its derivatives represent a versatile and powerful class of fluorescent probes for the ratiometric measurement of intracellular pH. Their unique spectroscopic properties, coupled with the development of cell-permeant and low-background derivatives, have solidified their importance in cellular biology and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize these tools in their investigations, ultimately contributing to a deeper understanding of cellular physiology and the development of novel therapeutics.

References

- 1. Seminaphtharhodafluor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. scispace.com [scispace.com]

- 5. Synthesis and photophysical properties of new SNARF derivatives as dual emission pH sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of intracellular pH using flow cytometry with carboxy-SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of a new pH-sensitive fluoroprobe (carboxy-SNARF-1) for intracellular pH measurement in small, isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imaging of Mitochondrial pH Using SNARF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A newly designed cell-permeable SNARF derivative as an effective intracellular pH indicator - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Imaging of mitochondrial pH using SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imaging of Mitochondrial pH Using SNARF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application